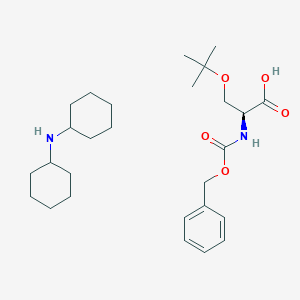
4-Bromo-2-adamantanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-adamantanone is a chemical compound that is widely used in scientific research. It is a derivative of adamantane, which is a bicyclic hydrocarbon that has unique structural and physical properties. The synthesis of 4-Bromo-2-adamantanone is relatively simple, and it can be produced in large quantities for laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-adamantanone is not well understood. However, it is believed to act as an electrophile, which can react with nucleophiles in various chemical reactions. The bromine atom on the molecule is highly reactive and can undergo substitution reactions with other nucleophiles.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 4-Bromo-2-adamantanone. However, it is known to be a mild irritant to the skin and eyes. It may also cause respiratory irritation if inhaled. Therefore, appropriate safety precautions should be taken when handling this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Bromo-2-adamantanone in lab experiments is its ease of synthesis. It can be produced in large quantities and is relatively inexpensive. Additionally, it can be used as a building block in the synthesis of various organic compounds. However, one limitation of using 4-Bromo-2-adamantanone is its limited solubility in common solvents. This can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of 4-Bromo-2-adamantanone in scientific research. One area of interest is the development of new organic compounds for pharmaceutical and agrochemical applications. Additionally, the use of 4-Bromo-2-adamantanone in carbon-carbon bond formation reactions is an area of active research. Furthermore, the development of new synthesis methods for 4-Bromo-2-adamantanone could lead to more efficient and cost-effective production.
Métodos De Síntesis
4-Bromo-2-adamantanone can be synthesized by reacting adamantanone with bromine in the presence of a catalyst. The reaction takes place at room temperature and yields a high purity product. The synthesis process is simple and can be easily scaled up for large-scale production. The purity of the product can be further enhanced by recrystallization.
Aplicaciones Científicas De Investigación
4-Bromo-2-adamantanone has a wide range of scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a reagent in chemical reactions, such as the formation of carbon-carbon bonds. Additionally, 4-Bromo-2-adamantanone is used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
19213-98-0 |
|---|---|
Nombre del producto |
4-Bromo-2-adamantanone |
Fórmula molecular |
C10H13BrO |
Peso molecular |
229.11 g/mol |
Nombre IUPAC |
4-bromoadamantan-2-one |
InChI |
InChI=1S/C10H13BrO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2 |
Clave InChI |
FTYOJSPBIJRJOB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1C(C(C2)C3=O)Br |
SMILES canónico |
C1C2CC3CC1C(C(C2)C3=O)Br |
Sinónimos |
4-Bromo-2-adamantanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
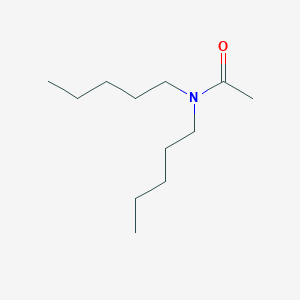
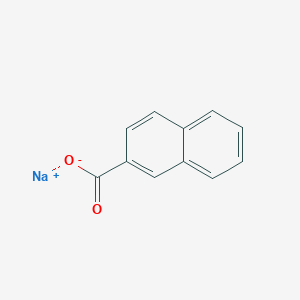
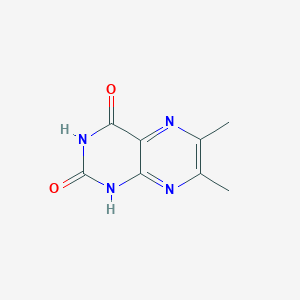
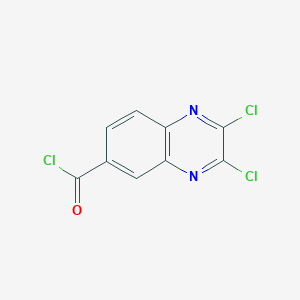



![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)

